molecular formula C20H27NO B12749277 L-alpha-Normethadol CAS No. 51733-60-9

L-alpha-Normethadol

Cat. No.: B12749277
CAS No.: 51733-60-9
M. Wt: 297.4 g/mol
InChI Key: KYHAUJGXNUJCTC-LPHOPBHVSA-N
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Description

L-alpha-Normethadol is a synthetic opioid analgesic compound. It is a metabolite of L-alpha-acetylmethadol (LAAM), which is used in the treatment of opioid dependence. The compound is known for its potent analgesic properties and is structurally related to methadone .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-alpha-Normethadol can be synthesized through the demethylation of L-alpha-acetylmethadol. The process involves the use of reagents such as trichloroacetic anhydride in the presence of tertiary amines . The reaction typically occurs in solvents like dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

L-alpha-Normethadol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions typically occur under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted amines. These derivatives can have different pharmacological properties and applications .

Properties

CAS No.

51733-60-9

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

(3S,6S)-6-(methylamino)-4,4-diphenylheptan-3-ol

InChI

InChI=1S/C20H27NO/c1-4-19(22)20(15-16(2)21-3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16,19,21-22H,4,15H2,1-3H3/t16-,19-/m0/s1

InChI Key

KYHAUJGXNUJCTC-LPHOPBHVSA-N

Isomeric SMILES

CC[C@@H](C(C[C@H](C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)O

Canonical SMILES

CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

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